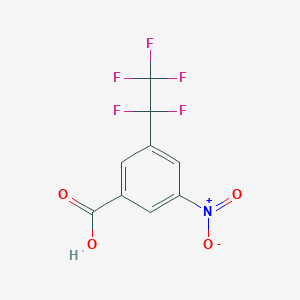

3-Nitro-5-(pentafluoroethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO4/c10-8(11,9(12,13)14)5-1-4(7(16)17)2-6(3-5)15(18)19/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSJSVNXJVKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227800 | |

| Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229625-32-4 | |

| Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229625-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Chemical Research

Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in various scientific and industrial fields. The introduction of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties. nbinno.com

One of the key attributes of fluorine is its high electronegativity, which can significantly influence the electron distribution within a molecule, thereby affecting its reactivity and acidity. nbinno.com The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a compound, a crucial feature in the development of pharmaceuticals and agrochemicals. nbinno.com Furthermore, the incorporation of fluorine can increase a molecule's lipophilicity, potentially improving its membrane permeability and bioavailability. nbinno.commdpi.com

These unique properties make fluorinated benzoic acid derivatives valuable intermediates in the synthesis of a wide array of products. kaibangchem.com In the pharmaceutical industry, they serve as starting materials for the creation of various drugs, including anti-inflammatory agents and anti-cancer therapeutics. kaibangchem.com Their application in agrochemicals includes the synthesis of herbicides, insecticides, and fungicides with high efficacy and selectivity. kaibangchem.com Moreover, in the realm of materials science, the distinct electronic and thermal properties conferred by fluorine are leveraged in the design of advanced polymers and liquid crystals. kaibangchem.com

A closely related analogue, 3-Nitro-5-(trifluoromethyl)benzoic acid, exemplifies the utility of such compounds. It is recognized as a valuable building block in pharmaceutical research and material science due to its unique electronic and steric properties. atomfair.com This compound is utilized in the development of bioactive molecules and as an intermediate for agrochemicals and specialty chemicals. atomfair.commyskinrecipes.com

Overview of Nitroaromatic Carboxylic Acids in Synthetic Methodologies

Strategies for the Introduction of the Pentafluoroethyl Moiety

The incorporation of a pentafluoroethyl (C2F5) group into an aromatic system is a critical first step in the synthesis of the target molecule. This can be achieved through various methods, broadly categorized into direct C-F bond formation techniques and perfluoroalkylation approaches.

Carbon-Fluorine Bond Formation Techniques

While direct fluorination of organic molecules can be challenging, several classical and modern methods exist for the formation of C-F bonds on an aromatic ring. Traditional methods include the Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt to yield an aryl fluoride (B91410). Another established industrial method is the Halex (halogen exchange) process, where a halogen on an activated aromatic ring is displaced by fluoride, often using spray-dried potassium fluoride.

More contemporary approaches often rely on transition-metal-mediated reactions. Palladium and copper catalysts, in particular, have been employed to facilitate the fluorination of aryl halides or pseudohalides with various fluoride sources. These methods offer milder reaction conditions and broader substrate scope compared to the classical techniques.

Perfluoroalkylation Approaches in Aromatic Systems

Directly introducing a complete perfluoroalkyl group, such as pentafluoroethyl, onto an aromatic ring is a common and effective strategy. These methods can be broadly categorized as radical, organometallic, photochemical, and electrochemical approaches.

Perfluoroalkyl iodides, like pentafluoroethyl iodide, are versatile reagents for introducing the pentafluoroethyl group. researchgate.net These reactions can proceed through a radical mechanism, often initiated by thermal or photochemical means, or with the assistance of a metal catalyst such as copper. researchgate.net For instance, the reaction of an aryl iodide with a perfluoroalkyl iodide in the presence of copper is a well-established method for forming the C-C bond.

A general and versatile strategy for the perfluoroalkylation of arenes involves the use of arylboronate esters. In this approach, an arene or aryl bromide is first converted into its corresponding arylboronate ester. This intermediate then undergoes a copper-mediated cross-coupling reaction with a stable perfluoroalkyl-copper reagent, such as [(phen)CuRF], to yield the desired perfluoroalkyl arene. This method is notable for its mild conditions and tolerance of various functional groups, including esters and nitriles.

Recent advancements have also focused on photochemical methods, which can generate perfluoroalkyl radicals under mild, metal-free conditions. These radicals can then add to aromatic rings to afford the perfluoroalkylated products.

| Method | Description | Key Reagents | Advantages | Reference(s) |

| Radical Perfluoroalkylation | Generation of a perfluoroalkyl radical which then adds to the aromatic ring. | Perfluoroalkyl iodides, radical initiators (e.g., peroxides) | Metal-free options available. | researchgate.net |

| Copper-Mediated Cross-Coupling | Coupling of an aryl halide with a perfluoroalkyl source using a copper catalyst. | Aryl iodides, perfluoroalkyl iodides, Cu | Well-established and reliable. | researchgate.net |

| Arylboronate Ester Strategy | In-situ formation of an arylboronate ester followed by copper-mediated perfluoroalkylation. | Arenes/aryl bromides, iridium or palladium catalyst, [(phen)CuRF] | Mild conditions, high regioselectivity, broad substrate scope. | researchgate.net |

| Photochemical Methods | Light-mediated generation of perfluoroalkyl radicals for aromatic substitution. | α-(perfluoroalkylsulfonyl)propiophenones | Metal-free, redox-neutral conditions. | researchgate.net |

Regioselective Nitration of Pentafluoroethylated Benzoic Acid Precursors

The introduction of the nitro group at the desired position on the pentafluoroethylated benzoic acid precursor is governed by the directing effects of the existing substituents. Both the carboxylic acid and the pentafluoroethyl group are electron-withdrawing and therefore act as meta-directors in electrophilic aromatic substitution reactions. truman.edumsu.edu

Electrophilic Aromatic Nitration Reactions

The standard method for nitrating aromatic compounds is through treatment with a mixture of concentrated nitric acid and concentrated sulfuric acid. uomustansiriyah.edu.iqbyjus.commsu.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. uomustansiriyah.edu.iqbyjus.commsu.edu

The reaction proceeds via a two-step mechanism:

The aromatic ring acts as a nucleophile and attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu

A weak base, typically water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. msu.edu

For a precursor such as 3-(pentafluoroethyl)benzoic acid, both the -COOH and -C₂F₅ groups direct the incoming electrophile to the positions meta to themselves. Since the -C₂F₅ group is at the 3-position, its meta positions are 1 and 5. The -COOH group is at the 1-position, and its meta positions are 3 and 5. Therefore, both groups cooperatively direct the incoming nitro group to the 5-position, leading to the desired this compound as the major product. The strong deactivating nature of both substituents means that forcing conditions, such as the use of fuming nitric acid and oleum (B3057394) at elevated temperatures, may be necessary to achieve a reasonable reaction rate. orgsyn.orgfrontiersin.org

| Substituent | Electronic Effect | Directing Effect |

| -COOH | Electron-withdrawing, Deactivating | Meta |

| -C₂F₅ | Strongly Electron-withdrawing, Deactivating | Meta |

| -NO₂ | Strongly Electron-withdrawing, Deactivating | Meta |

Directed Nitration Strategies

While the inherent directing effects of the substituents in a pentafluoroethylated benzoic acid precursor strongly favor the desired regiochemistry, in more complex systems, specific directing groups can be employed to control the position of nitration. For instance, in certain substrates, a substituent can chelate to the electrophile or a catalyst, thereby directing the substitution to an adjacent position. However, for the synthesis of this compound, such strategies are generally not required due to the reinforcing meta-directing effects of the existing groups. An analogous synthesis is the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, which proceeds with a nitrating acid mixture to yield the corresponding 3-nitro derivative, demonstrating the strong directing effect of the electron-withdrawing groups. nih.gov

Carboxylic Acid Functionalization in the Presence of Nitro and Fluoroalkyl Groups

The carboxylic acid group in this compound can be converted into various other functional groups, such as esters, amides, and acid chlorides. However, the presence of two strong electron-withdrawing groups on the aromatic ring can influence the reactivity of the carboxylic acid and the stability of the molecule under certain reaction conditions.

The aromatic ring is highly deactivated, making further electrophilic aromatic substitution extremely difficult. Conversely, the electron deficiency of the ring makes it more susceptible to nucleophilic aromatic substitution, although the absence of a suitable leaving group at the ortho or para positions to the activating groups makes this less likely under typical conditions.

Common transformations of the carboxylic acid group include:

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, through a Fischer esterification with an alcohol in the presence of a strong acid catalyst. researchgate.net Given the deactivated nature of the substrate, this equilibrium-driven reaction may require prolonged reaction times or the use of more reactive acylating agents.

Amide Formation: The carboxylic acid can be converted to an amide by first forming a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. nih.gov

Decarboxylation: Aromatic carboxylic acids bearing strong electron-withdrawing groups can undergo decarboxylation, particularly at elevated temperatures. nih.govgoogle.com This reaction would lead to the formation of 1-nitro-3-(pentafluoroethyl)benzene. The stability of this compound towards decarboxylation would need to be considered during high-temperature reactions.

The presence of the nitro and pentafluoroethyl groups increases the acidity of the carboxylic acid compared to benzoic acid itself, due to their inductive electron-withdrawing effects which stabilize the carboxylate conjugate base.

| Reaction | Description | Typical Reagents | Considerations | Reference(s) |

| Esterification | Conversion of the carboxylic acid to an ester. | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; may require forcing conditions. | researchgate.net |

| Amide Formation | Conversion of the carboxylic acid to an amide. | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process via an acid chloride intermediate. | nih.gov |

| Decarboxylation | Removal of the carboxylic acid group as CO₂. | Heat, sometimes with a catalyst (e.g., copper) | Potential side reaction at high temperatures. | nih.govgoogle.com |

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in the final stages. For this compound, a plausible convergent synthesis could involve the coupling of a pre-functionalized benzoic acid derivative with a pentafluoroethyl-containing fragment.

One potential convergent route could start with 3-amino-5-bromobenzoic acid. The amino group could be protected, followed by a cross-coupling reaction to introduce the pentafluoroethyl group. Subsequent deprotection and diazotization of the amino group, followed by a Sandmeyer-type reaction, could introduce the nitro group. Finally, hydrolysis of the resulting ester or amide would yield the desired carboxylic acid.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that can be elaborated into a variety of target molecules. In the context of this compound, a suitable starting material could be a substituted toluene (B28343) derivative.

A potential divergent pathway could commence with 3-(pentafluoroethyl)toluene. Nitration of this starting material would likely lead to a mixture of isomers, with the desired 3-nitro-5-(pentafluoroethyl)toluene being one of the products. Separation of the desired isomer, followed by oxidation of the methyl group, for instance using potassium permanganate (B83412) or chromic acid, would furnish this compound. This approach allows for the synthesis of other derivatives from the common nitrated intermediate.

| Pathway Type | Starting Material | Key Steps | Potential Products |

| Convergent | 3-Amino-5-bromobenzoic acid derivative | Protection, Cross-coupling, Deprotection, Diazotization, Nitration, Hydrolysis | This compound |

| Divergent | 3-(Pentafluoroethyl)toluene | Nitration, Isomer separation, Oxidation | This compound, other nitrated isomers |

Green Chemistry Principles in the Synthesis of Fluorinated Nitroaromatics

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including fluorinated nitroaromatics, to minimize environmental impact and enhance safety. dovepress.comrsc.org Key areas of focus include the use of less hazardous reagents, development of solvent-free or aqueous reaction conditions, and improvement of atom economy.

In the context of nitration, traditional methods often employ large excesses of strong acids, leading to significant waste generation. nih.gov Greener alternatives include the use of solid acid catalysts or milder nitrating agents that can be used in more benign solvents.

For fluorination and perfluoroalkylation reactions, there is a move away from hazardous reagents like elemental fluorine. dovepress.com The development of nucleophilic fluorinating reagents and the use of transition-metal catalysis have provided more sustainable and selective methods for introducing fluorine and fluoroalkyl groups. nih.gov Furthermore, performing these reactions in aqueous media, where possible, aligns with green chemistry principles by reducing the reliance on volatile organic solvents. rsc.org

Recent advancements have focused on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence. This approach is particularly valuable in the synthesis of complex molecules and radiolabeled compounds for applications such as positron emission tomography (PET). dovepress.com

| Green Chemistry Principle | Application in Fluorinated Nitroaromatic Synthesis | Example/Benefit |

| Use of Less Hazardous Reagents | Replacing strong acids in nitration; avoiding elemental fluorine. | Use of solid acid catalysts for nitration; employing nucleophilic fluorinating agents. |

| Safer Solvents and Auxiliaries | Utilizing aqueous media for reactions. | Performing fluorination reactions in water as a solvent. rsc.org |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Catalytic methods that lower the activation energy of reactions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | (Future prospect) Deriving aromatic precursors from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups. | Developing selective reactions that do not require protection/deprotection steps. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Transition-metal-catalyzed cross-coupling reactions for C-F bond formation. |

Chemical Reactivity and Transformations of 3 Nitro 5 Pentafluoroethyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and acyl halides.

Esterification and Amidation Reactions

Similarly, amidation of the carboxylic acid can be achieved by reaction with amines. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, before reaction with an amine.

| Reactant | Reagent | Product | Reaction Type |

| 3-Nitro-5-(pentafluoroethyl)benzoic acid | Alcohol (e.g., Methanol (B129727), Ethanol) | 3-Nitro-5-(pentafluoroethyl)benzoate ester | Esterification |

| This compound | Amine (e.g., Ammonia, primary/secondary amine) | 3-Nitro-5-(pentafluoroethyl)benzamide | Amidation |

Acyl Halide Formation and Subsequent Derivatizations

The carboxylic acid can be readily converted to the corresponding acyl halide, a more reactive derivative, using standard halogenating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for the synthesis of acyl chlorides from carboxylic acids. These reactions typically proceed under reflux conditions. The resulting 3-Nitro-5-(pentafluoroethyl)benzoyl halide is a versatile intermediate that can react with a wide range of nucleophiles to form esters, amides, and other acyl derivatives with high efficiency.

Transformations Involving the Aromatic Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain transformations and can itself be chemically modified.

Reductive Transformations to Amino and Azoxy Derivatives

The nitro group of this compound can be reduced to an amino group (-NH₂) using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common method for the reduction of aromatic nitro compounds. unimi.italmacgroup.com Other reagents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed. unimi.it The resulting 3-Amino-5-(pentafluoroethyl)benzoic acid is a valuable synthetic intermediate.

Partial reduction of the nitro group can lead to other functionalities. Under specific conditions, the reduction of nitroarenes can yield hydroxylamines. Further condensation of the intermediate nitroso and hydroxylamine (B1172632) species can lead to the formation of azoxy derivatives. nih.govresearchgate.net The formation of azoxy compounds is often observed as a side product in the reduction of nitroarenes, but conditions can be optimized to favor its formation. unimi.it

| Starting Material | Transformation | Product |

| This compound | Complete Reduction | 3-Amino-5-(pentafluoroethyl)benzoic acid |

| This compound | Partial Reduction and Condensation | Bis(3-carboxy-5-(pentafluoroethyl)phenyl)diazene oxide |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strong electron-withdrawing nature of the nitro group, in conjunction with the pentafluoroethyl group, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.org While direct experimental data for this specific compound is limited, studies on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the nitro group facilitates the displacement of a leaving group (in that case, fluoride) by various nucleophiles. nih.govresearchgate.netbeilstein-journals.org In this compound, a suitable leaving group at the ortho or para position to the nitro group would be susceptible to substitution by nucleophiles such as alkoxides, amines, and thiolates. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the presence of strong electron-withdrawing groups. pressbooks.pub

Influence of the Pentafluoroethyl Group on Aromatic Reactivity

The pentafluoroethyl (-C₂F₅) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. ucalgary.cawikipedia.org This has a profound influence on the reactivity of the aromatic ring.

The pentafluoroethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less susceptible to attack by electrophiles. masterorganicchemistry.com Any electrophilic substitution would be directed to the meta position relative to both the nitro and pentafluoroethyl groups, although the deactivating effect of both groups would likely make such reactions difficult to achieve.

Conversely, the electron-withdrawing nature of the pentafluoroethyl group enhances the reactivity of the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. pressbooks.pub

From a steric perspective, the pentafluoroethyl group is bulky and can hinder the approach of reagents to the adjacent positions on the aromatic ring (ortho positions). numberanalytics.comlibretexts.orguomustansiriyah.edu.iq This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at less hindered positions.

Electronic Effects on Electrophilic Aromatic Substitution

The directing influence of each substituent in an electrophilic aromatic substitution (EAS) reaction is a critical determinant of the resulting product isomer distribution. In the case of this compound, all three substituents are meta-directors. wikipedia.orglibretexts.orgnih.gov This is a consequence of their strong electron-withdrawing nature, which destabilizes the positively charged intermediate (the arenium ion) formed during ortho and para attack more than it does for meta attack. libretexts.orgmsu.edu

The nitro group (-NO₂), the carboxylic acid (-COOH), and the pentafluoroethyl group (-C₂F₅) all withdraw electron density from the aromatic ring through both inductive and resonance effects (for -NO₂ and -COOH). masterorganicchemistry.comnumberanalytics.com This withdrawal creates a significant electron deficiency on the ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com When substitution is forced to occur, the incoming electrophile will be directed to the positions that are meta to all three groups. The available positions on the ring are C2, C4, and C6. All three existing substituents direct incoming electrophiles away from the positions ortho and para to themselves. Therefore, any potential electrophilic attack would be directed to the positions that are meta to the existing groups. Given the 1,3,5-substitution pattern, the remaining positions (2, 4, and 6) are all ortho or para to at least one group, but meta to others. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | 1 | Electron-withdrawing, Deactivating | Meta (to positions 3, 5) |

| -NO₂ | 3 | Electron-withdrawing, Deactivating | Meta (to positions 1, 5) |

| -C₂F₅ | 5 | Electron-withdrawing, Deactivating | Meta (to positions 1, 3) |

The combined deactivating strength of these three groups renders the aromatic ring highly unreactive to typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. chemicalbook.comlibretexts.org

Steric Effects and Reaction Pathway Modulations

Beyond electronic effects, steric hindrance plays a significant role in modulating the reaction pathways of this compound. youtube.comnumberanalytics.com The pentafluoroethyl group is considerably bulky, which can impede the approach of reagents to the adjacent positions on the aromatic ring (the ortho positions, C4 and C6). youtube.comnumberanalytics.com

Advanced Derivatization Reactions for Library Synthesis

Given the inert nature of the aromatic ring towards electrophilic substitution, the functional groups themselves offer more viable handles for derivatization, particularly in the context of library synthesis. Both the carboxylic acid and the nitro group are amenable to a variety of chemical transformations.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives. Standard organic transformations can be employed to generate libraries of amides, esters, and other related compounds. These reactions typically proceed under mild conditions and are high-yielding.

The nitro group can also serve as a synthetic precursor. Its reduction to an amino group is a fundamental transformation in organic synthesis. numberanalytics.com This can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media. youtube.com The resulting aniline (B41778) derivative is a valuable intermediate that can undergo a host of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, and sulfonylation, thereby providing access to a diverse array of compounds.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagents | Product Class |

| Carboxylic Acid | Amide Formation | SOCl₂, then R₂NH | Amides |

| Carboxylic Acid | Esterification | ROH, H⁺ catalyst | Esters |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Benzyl Alcohol |

| Nitro Group | Reduction | H₂, Pd/C or Fe, HCl | Aniline |

| Aniline (from Nitro) | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Diazonium Salt | Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl Halides/Nitriles |

Chemo- and Regioselectivity in Multi-functionalized Aromatic Systems

The presence of multiple functional groups on the aromatic ring of this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. mdpi.comresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the position at which a reaction occurs.

In reduction reactions, for instance, it is possible to selectively reduce the nitro group to an amine without affecting the carboxylic acid or the pentafluoroethyl group. numberanalytics.com Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) is a common method that can achieve this transformation with high chemoselectivity. Conversely, harsher reducing agents like lithium aluminum hydride would likely reduce both the nitro group and the carboxylic acid.

Reactions involving the carboxylic acid, such as conversion to an acid chloride with thionyl chloride, can typically be carried out without affecting the nitro or pentafluoroethyl groups. Subsequent reactions of the acid chloride with nucleophiles would also be expected to proceed with high chemoselectivity.

Due to the strong deactivation of the aromatic ring, nucleophilic aromatic substitution (SNAAr) could be a potential reaction pathway if a suitable leaving group were present at one of the ring positions. The strong electron-withdrawing groups would activate the ring towards nucleophilic attack. sciforum.net However, in this compound, there are no good leaving groups (like halogens) attached to the ring, making this pathway less probable unless introduced synthetically.

Spectroscopic and Crystallographic Characterization of 3 Nitro 5 Pentafluoroethyl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 3-Nitro-5-(pentafluoroethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its chemical environment.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would likely show three distinct signals for the protons at the 2, 4, and 6 positions of the benzene (B151609) ring. Due to the electron-withdrawing nature of the nitro and pentafluoroethyl groups, these protons would be expected to resonate at downfield chemical shifts, typically in the range of 8.0-9.0 ppm. The splitting pattern would likely reveal meta-coupling between these protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to hydrogen bonding and its acidic nature.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. It is expected to show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid group would be the most downfield signal, typically appearing in the 165-175 ppm region. The aromatic carbons would resonate in the approximate range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and pentafluoroethyl groups (C3 and C5) would be expected to be the most deshielded among the aromatic carbons. The carbons of the pentafluoroethyl group will also be observable, with their chemical shifts influenced by the attached fluorine atoms.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its analog, 3-nitro-5-(trifluoromethyl)benzoic acid.

| Analog Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Nitro-5-(trifluoromethyl)benzoic acid | Aromatic H: ~8.5-9.0 (m), Carboxylic H: >10 (br s) | Carbonyl C: ~165, Aromatic C: ~120-150, CF₃ C: ~123 (q) |

This table presents expected chemical shift ranges for this compound based on its trifluoromethyl analog. Actual values may vary.

¹⁹F NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups of the pentafluoroethyl substituent. The chemical shifts of these signals would be characteristic of a pentafluoroethyl group attached to an aromatic ring. The signal for the -CF₂- group would likely appear as a triplet due to coupling with the adjacent -CF₃ group, while the -CF₃ group signal would appear as a quartet due to coupling with the adjacent -CF₂- group.

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the signals of the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity of the carboxylic acid group and the pentafluoroethyl group to the aromatic ring by observing correlations from the aromatic protons to the carbonyl carbon and the carbons of the pentafluoroethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The asymmetric and symmetric stretching vibrations of the nitro group would be expected to appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations from the pentafluoroethyl group would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy

The Raman spectrum would provide complementary information. The aromatic C-C stretching vibrations would be expected to give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the nitro group is also typically strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |

| Carbonyl C=O | ~1700 (strong) | Moderate |

| Nitro NO₂ (asymmetric) | ~1530 (strong) | Weak |

| Nitro NO₂ (symmetric) | ~1350 (strong) | Strong |

| Aromatic C-C | 1400-1600 (moderate) | Strong |

| C-F | 1000-1400 (strong) | Moderate |

This table presents expected vibrational frequencies for this compound based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₄F₅NO₄), the expected molecular weight is approximately 297.0 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 297 would be expected.

The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The presence of the nitro group could lead to the loss of NO₂ (M-46). Fragmentation of the pentafluoroethyl chain could also occur, leading to ions corresponding to the loss of fluorine or CF₃.

X-ray Crystallography for Solid-State Structural Determination

It is highly probable that this compound would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. The aromatic rings would likely exhibit some degree of π-π stacking. The bulky and electron-withdrawing nitro and pentafluoroethyl groups would influence the crystal packing, potentially leading to specific intermolecular interactions. The planarity of the benzoic acid moiety might be slightly distorted due to steric hindrance from the substituents.

Molecular Conformation and Dihedral Angles

The molecular conformation of substituted benzoic acids is largely defined by the dihedral angles between the plane of the benzene ring and its functional groups, namely the carboxylic acid and the nitro group. Steric and electronic effects dictated by the substituents significantly influence these angles.

In analogs like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, significant twisting of both the carboxylic acid and the nitro group out of the benzene ring's plane is observed. nih.gov For instance, in this specific analog, the nitro group is oriented almost perpendicular to the plane of the benzene ring. nih.gov This pronounced rotation is a consequence of steric hindrance between the bulky adjacent substituents. It is therefore highly probable that in this compound, both the nitro group and the carboxylic acid group are also twisted out of the aromatic plane. The large size of the pentafluoroethyl group would likely lead to considerable steric strain, influencing the orientation of the adjacent nitro group.

Similarly, in isomers of nitro trifluoromethyl benzoic acid, the regiochemistry of the trifluoromethyl group leads to steric interactions that rotate either the carboxylic acid group or the nitro group out of the aromatic plane. researchgate.netdoaj.orgnih.gov For example, in 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the carboxylic acid, causing the latter to rotate out of the plane, while in 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the nitro group, resulting in the rotation of the nitro moiety. researchgate.netdoaj.org

Based on these analogous structures, a plausible conformation for this compound would involve a non-planar arrangement of its functional groups. The dihedral angles would be a balance between minimizing steric repulsion and maintaining electronic conjugation.

Table 1: Expected Dihedral Angles in this compound based on Analogs

| Functional Group | Expected Dihedral Angle with Benzene Ring | Rationale |

|---|---|---|

| Carboxylic Acid | Significantly non-zero | Steric hindrance from adjacent substituents. |

| Nitro Group | Significantly non-zero | Steric hindrance from the pentafluoroethyl group. |

Supramolecular Assembly and Hydrogen Bonding Networks

The supramolecular assembly of benzoic acid derivatives in the solid state is predominantly governed by hydrogen bonding interactions involving the carboxylic acid groups. The most common and stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) graph-set notation. researchgate.netdoaj.org

This dimerization is a robust and highly predictable feature for carboxylic acids. In the crystal structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and isomers of nitro trifluoromethyl benzoic acid, this head-to-tail dimer formation is consistently observed. nih.govresearchgate.netdoaj.org The hydrogen-bonding distances in these dimers are typically in the range of 2.6 to 2.7 Å. researchgate.netdoaj.org It is therefore almost certain that this compound will also form these characteristic hydrogen-bonded dimers in its crystal structure.

Beyond the primary hydrogen bonding, other weaker interactions, such as halogen bonds (in halogenated analogs) and π-π stacking, can play a role in organizing these dimers into higher-order one-, two-, or three-dimensional networks. nih.govacs.org The presence of the electron-rich fluorine atoms in the pentafluoroethyl group and the electron-deficient nitro group could also lead to specific intermolecular interactions that further stabilize the crystal packing.

Crystal Packing and Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, and substituted benzoic acids are no exception. The existence of different polymorphs can arise from variations in crystallization conditions, such as the solvent used and the rate of cooling. These different crystalline forms can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, its structural complexity, with multiple functional groups capable of various intermolecular interactions, suggests that polymorphism is a distinct possibility.

Studies on related halogenated benzoic acids have shown how different intermolecular interactions can lead to diverse extended networks. nih.govacs.org The combination of hydrogen bonding with other interactions like halogen bonding can direct the assembly into specific dimensional architectures. nih.gov In the case of this compound, the interplay between the strong carboxylic acid dimerization and weaker interactions involving the nitro and pentafluoroethyl groups would be critical in determining the final crystal packing and the potential for polymorphic forms.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-nitro-5-(trifluoromethyl)benzoic acid |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| 4-nitro-2-(trifluoromethyl)benzoic acid |

Computational Chemistry and Theoretical Studies on 3 Nitro 5 Pentafluoroethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. niscpr.res.innih.govresearchgate.net For 3-Nitro-5-(pentafluoroethyl)benzoic acid, DFT studies would be instrumental in optimizing the molecular geometry and predicting various electronic properties.

A DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict key parameters that govern the molecule's reactivity. niscpr.res.in The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the pentafluoroethyl (-C₂F₅) groups, is expected to significantly influence the electron density distribution across the benzene (B151609) ring and the carboxylic acid moiety. This would lead to a highly electron-deficient aromatic system.

Illustrative Data from a Hypothetical DFT Calculation:

| Property | Predicted Value | Significance |

| Dipole Moment | ~4-5 D | Indicates a highly polar molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | High | The strong electron-withdrawing groups stabilize the molecule's electrons, making them harder to remove. |

| Electron Affinity | High | The electron-deficient nature of the ring makes the molecule a good electron acceptor. |

This table is illustrative and presents expected values based on similar compounds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. niscpr.res.inscielo.org.zaresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid, while the LUMO is anticipated to be distributed over the nitro group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net The significant electron-withdrawing character of the substituents would lead to a relatively small HOMO-LUMO gap, suggesting higher reactivity towards nucleophiles.

Hypothetical Frontier Molecular Orbital Energies:

| Molecular Orbital | Energy (eV) | Expected Localization |

| HOMO | -8.5 | Benzene ring, Carboxylic acid oxygens |

| LUMO | -3.0 | Nitro group, Benzene ring |

| HOMO-LUMO Gap | 5.5 | Indicates moderate chemical reactivity |

This table is illustrative and presents expected values based on similar compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govresearchgate.netuky.edumdpi.com For this compound, the key rotational barriers would be around the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the pentafluoroethyl group.

Computational methods can be used to map the potential energy surface as a function of these rotations, identifying the most stable conformers (energy minima) and the transition states between them. It is expected that the most stable conformation would involve the carboxylic acid group being nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from the adjacent substituents might cause some deviation. The rotation of the pentafluoroethyl group would also have preferred orientations to minimize steric clashes with the rest of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govresearchgate.net For this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution or the esterification of the carboxylic acid.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing insights that are often difficult to obtain experimentally. For instance, a computational study could predict the most likely site for nucleophilic attack on the electron-deficient aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemrxiv.orguni-muenchen.de These predictions are highly valuable for confirming molecular structures and interpreting experimental spectra.

For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. The protons on the aromatic ring are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the nitro and pentafluoroethyl groups. Similarly, the fluorine atoms of the -C₂F₅ group would have characteristic chemical shifts.

Illustrative Predicted ¹H NMR Chemical Shifts:

| Proton Position | Predicted Chemical Shift (ppm) | Rationale |

| H-2 | ~8.9 | Deshielded by adjacent nitro group. |

| H-4 | ~8.7 | Deshielded by both substituents. |

| H-6 | ~8.5 | Deshielded by adjacent pentafluoroethyl group. |

| COOH | >10 | Typical for carboxylic acid protons. |

This table is illustrative and presents expected values based on similar compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netnih.govresearchgate.netrsc.org An MD simulation of this compound, either in the gas phase, in solution, or in a condensed phase, would reveal its dynamic properties.

These simulations could be used to study conformational changes over time, intermolecular interactions such as hydrogen bonding between carboxylic acid groups, and the solvation of the molecule in different solvents. This information is crucial for understanding the macroscopic properties of the substance, such as its solubility, viscosity, and diffusion characteristics.

Role of 3 Nitro 5 Pentafluoroethyl Benzoic Acid As a Building Block in Complex Molecular Architectures

Applications in the Synthesis of Heterocyclic Compounds

The structural framework of 3-nitro-5-(pentafluoroethyl)benzoic acid is particularly amenable to the synthesis of a diverse array of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which serves as a key handle for the construction of nitrogen-containing heterocycles. For instance, the resulting aniline (B41778) derivative can undergo condensation reactions with various electrophiles to form heterocycles such as quinolines, benzodiazepines, and phenazines.

Moreover, the carboxylic acid moiety can be activated and reacted with binucleophiles to construct heterocyclic rings. For example, reaction with ortho-phenylenediamines can yield benzimidazoles, while reaction with ortho-aminophenols can produce benzoxazoles. The presence of the pentafluoroethyl group can enhance the biological activity and metabolic stability of the resulting heterocyclic compounds, a desirable feature in drug discovery.

| Precursor Functional Group | Reagent | Resulting Heterocycle |

| Nitro Group (after reduction to amine) | Diketones | Quinolines |

| Nitro Group (after reduction to amine) | o-aminobenzaldehydes | Benzodiazepines |

| Carboxylic Acid | o-phenylenediamines | Benzimidazoles |

| Carboxylic Acid | o-aminophenols | Benzoxazoles |

Incorporation into Advanced Materials and Specialty Chemicals

The unique electronic and physical properties conferred by the nitro and pentafluoroethyl groups make this compound an attractive component for the design of advanced materials. The high electronegativity of the fluorine atoms in the pentafluoroethyl group can lead to materials with low surface energy and enhanced thermal stability.

Benzoic acid derivatives are known to be useful in the fabrication of metal-organic frameworks (MOFs). The carboxylic acid group of this compound can coordinate with metal ions to form robust and porous MOF structures. The nitro and pentafluoroethyl groups would then be exposed within the pores of the MOF, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis. For example, lead-based MOFs using terephthalic acid and 2-aminoterephthalic acid ligands have been synthesized and used as heterogeneous catalysts rsc.org.

Precursor in the Development of Research Probes

Research probes are essential tools for studying biological systems. The this compound scaffold can be elaborated into various types of research probes. For example, the carboxylic acid can be coupled to fluorescent dyes or biotin tags, while the nitro group can be converted into other functionalities for targeted interactions.

The pentafluoroethyl group can be a useful feature for ¹⁹F NMR-based screening and imaging, as the ¹⁹F nucleus is highly sensitive and has a wide chemical shift range. Probes incorporating this moiety can be readily detected and quantified in complex biological mixtures.

| Probe Type | Key Functionalization | Application |

| Fluorescent Probe | Coupling of a fluorophore to the carboxylic acid | Cellular imaging |

| Affinity-Based Probe | Attachment of a biotin tag | Protein pull-down assays |

| ¹⁹F NMR Probe | Intrinsic pentafluoroethyl group | In vivo imaging and screening |

Strategies for Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in drug discovery that allows for the rapid diversification of complex molecules at a late stage in the synthetic sequence. nih.govrsc.orgnih.govmatilda.science The aromatic ring of this compound is electron-deficient, which directs nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at positions ortho and para to the nitro group.

Furthermore, the carboxylic acid group can direct ortho C-H functionalization reactions. nih.gov Transition metal-catalyzed reactions, such as those employing palladium or rhodium, can be used to introduce new substituents at the positions adjacent to the carboxylic acid. These late-stage modifications can be used to fine-tune the biological activity and pharmacokinetic properties of molecules derived from this scaffold.

Development of Novel Reagents and Catalysts Utilizing the Compound Scaffold

The rigid and well-defined structure of this compound makes it an interesting scaffold for the development of new reagents and catalysts. For example, the carboxylic acid can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst or scavenger resin.

The electron-withdrawing nature of the nitro and pentafluoroethyl groups can be harnessed to create novel organocatalysts. For instance, derivatives of this benzoic acid could act as Brønsted acid catalysts with enhanced acidity due to the inductive effects of the substituents. Additionally, the aromatic ring can be further functionalized with catalytically active moieties to create bifunctional catalysts for asymmetric synthesis.

Patent Landscape and Industrial Relevance of 3 Nitro 5 Pentafluoroethyl Benzoic Acid Chemistry

Analysis of Patent Filings Related to Synthesis and Intermediates

A comprehensive search of patent databases revealed no specific patents directly pertaining to the synthesis or key intermediates of 3-Nitro-5-(pentafluoroethyl)benzoic acid. While patents exist for structurally related compounds, such as those containing a trifluoromethyl group instead of a pentafluoroethyl group, no direct intellectual property landscape could be constructed for the target compound.

Emerging Industrial Applications in Fine Chemical Manufacturing

There is no publicly available information to suggest that this compound is currently utilized in fine chemical manufacturing. Searches for its application as a building block, intermediate, or final product in industrial processes were unfruitful. Consequently, no data table of its applications can be provided.

Strategic Importance in Chemical Research and Development

The strategic importance of this compound in chemical research and development appears to be minimal at present, as evidenced by the lack of publications or research initiatives centered on this molecule. Its potential as a novel scaffold or intermediate in medicinal chemistry, materials science, or agrochemicals has not been explored in the available literature.

Future Research Directions and Unexplored Avenues for 3 Nitro 5 Pentafluoroethyl Benzoic Acid

Development of Novel Catalytic Transformations

The presence of a nitro group offers a versatile handle for a variety of catalytic transformations. Future research could focus on the selective reduction of the nitro group to an amine, which would yield 3-Amino-5-(pentafluoroethyl)benzoic acid, a potentially valuable monomer for specialty polymers or a precursor for pharmacologically active compounds. The development of novel heterogeneous or homogeneous catalysts that can achieve this transformation with high selectivity and efficiency in the presence of the pentafluoroethyl group would be a significant advancement. Furthermore, the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution reactions, and catalytic methods to control these reactions regioselectively would open up new synthetic pathways.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The development of new bio-orthogonal reactions is a burgeoning area of research. wikipedia.org The pentafluoroethyl group, while generally considered chemically robust, could potentially participate in novel bio-orthogonal reactions. Research into the activation of C-F bonds under biologically compatible conditions is a frontier in chemical biology. Future studies could explore whether the pentafluoroethyl group of 3-Nitro-5-(pentafluoroethyl)benzoic acid or its derivatives can be selectively targeted by specific reagents or catalysts in a biological environment. Moreover, the nitro group can be reduced to a hydroxylamine (B1172632) or an amine, which can then participate in well-established bio-orthogonal ligations such as oxime or hydrazone formation. wikipedia.org

Advanced Materials Science Applications

The incorporation of highly fluorinated groups like pentafluoroethyl into organic molecules can impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. myskinrecipes.com These properties are highly desirable in the field of advanced materials. Future research could investigate the use of this compound as a monomer or a precursor for the synthesis of high-performance polymers, liquid crystals, or functional coatings. myskinrecipes.com The rigid aromatic core combined with the bulky and lipophilic pentafluoroethyl group could lead to materials with interesting self-assembly properties and enhanced stability. The nitro group could also be used as a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of traditional organic synthesis. Enzymes, particularly nitroreductases, could be employed for the selective reduction of the nitro group in this compound under mild conditions. This approach could offer a greener and more efficient alternative to conventional chemical reductions. Future research could focus on identifying or engineering enzymes that can tolerate the pentafluoroethyl substituent and exhibit high activity and selectivity towards the nitro group. Furthermore, lipases could be used for the enzymatic esterification or amidation of the carboxylic acid group, providing a mild route to a variety of derivatives.

Tandem and Cascade Reactions

The multiple functional groups in this compound make it an ideal substrate for the development of tandem or cascade reactions. These reactions, in which multiple bonds are formed in a single operation, are highly efficient and atom-economical. A potential cascade reaction could involve an initial reduction of the nitro group, followed by an intramolecular cyclization to form novel heterocyclic scaffolds. For instance, the resulting amino group could react with a suitably introduced ortho-substituent in a one-pot procedure. Designing catalysts that can orchestrate such multi-step transformations would be a challenging but rewarding area of future research. The development of such reactions would significantly streamline the synthesis of complex molecules derived from this versatile building block. mdpi.com

Chemical Compound Data

| Property | Value |

| Compound Name | 3-Nitro-5-(trifluoromethyl)benzoic acid |

| CAS Number | 328-80-3 |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol |

| Melting Point | 128 °C |

Q & A

Q. What synthetic routes are recommended for preparing 3-nitro-5-(pentafluoroethyl)benzoic acid?

Methodological Answer: A practical approach involves sequential functionalization of benzoic acid derivatives. For example:

- Step 1: Start with methyl 3-amino-5-(pentafluoroethyl)benzoate (CAS 219.16 g/mol) .

- Step 2: Nitrate the aromatic ring using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid over-nitration.

- Step 3: Hydrolyze the methyl ester group with aqueous NaOH (2M, reflux for 4–6 hours) to yield the free carboxylic acid.

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by LC-MS (MH⁻ peak at m/z 268.08) .

Q. How can the structure of this compound be unambiguously characterized?

Methodological Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly focusing on fluorine atom positions, which require high-resolution data (d-spacing < 0.8 Å) .

- NMR analysis: ¹⁹F NMR (CDCl₃, δ ppm) will show distinct signals for the pentafluoroethyl group (-CF₂CF₃) and nitro group proximity effects. Compare with 3-nitro-5-(trifluoromethyl)benzoic acid (δ −63.5 ppm for CF₃) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer:

- Polar aprotic solvents: Highly soluble in DMF and DMSO (>50 mg/mL at 25°C).

- Chlorinated solvents: Moderate solubility in dichloromethane (~20 mg/mL).

- Aqueous media: Poor solubility in water (<1 mg/mL) due to the hydrophobic pentafluoroethyl group. Adjust pH > 5 for improved solubility via carboxylate formation .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals (mp 127–132°C).

- Column chromatography: Employ silica gel with a gradient of ethyl acetate (5% → 30%) in hexane. Collect fractions with Rf ~0.4 (TLC) .

Advanced Research Questions

Q. How do fluorine substituents complicate crystallographic refinement?

Methodological Answer: Fluorine’s high electron density and anisotropic scattering require specialized refinement protocols:

Q. How does the nitro group influence electrophilic substitution reactivity?

Methodological Answer: The nitro group directs incoming electrophiles to the meta position (relative to itself), but steric hindrance from the pentafluoroethyl group may alter regioselectivity.

Q. What stability challenges arise under acidic/basic conditions?

Methodological Answer:

- Acidic conditions (pH < 3): The nitro group may undergo partial reduction, while the pentafluoroethyl group remains stable. Monitor via UV-Vis (λmax = 280 nm decay).

- Basic conditions (pH > 10): The carboxylate ion stabilizes the structure, but prolonged heating may hydrolyze the nitro group to an amine. Validate by LC-MS post-reaction .

Q. Can this compound act as a precursor for anion receptor synthesis?

Methodological Answer: Yes, its electron-withdrawing groups enhance binding affinity for anions:

Q. How do substituents affect the compound’s electronic properties?

Methodological Answer:

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.